BC-7013 - 1028291-66-8

BC-7013

Catalog Number: EVT-261120
CAS Number: 1028291-66-8
Molecular Formula: C29H40O5S
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BC-7013 is a pleuromutilin antibiotic potentially for the treatment of clostridial infection.
Source and Classification

BC-7013 belongs to the class of pleuromutilin antibiotics, which are known for their ability to inhibit bacterial protein synthesis. It is specifically designed to target bacterial ribosomes, making it effective against a range of Gram-positive bacteria. The compound is being developed by Nabriva Therapeutics, which has also worked on other related compounds such as lefamulin .

Synthesis Analysis

The synthesis of BC-7013 involves several key steps that modify the structure of pleuromutilin. The process typically includes:

  1. Formation of Intermediate Compounds: Initial reactions involve the conversion of pleuromutilin into various derivatives through acylation and nucleophilic substitution reactions. For instance, pleuromutilin can be reacted with p-toluenesulfonyl chloride under basic conditions to form a tosylate intermediate .
  2. Nucleophilic Substitution: The tosylate can then undergo nucleophilic attack by thiol compounds or amines to introduce new functional groups at specific positions on the pleuromutilin backbone. This step is crucial for enhancing the antibacterial activity of the final product .
  3. Purification and Characterization: After synthesis, compounds are purified using techniques such as column chromatography and characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their structures .

The synthetic route typically aims for high yields and purity, ensuring that the final compound retains the desired biological activity.

Molecular Structure Analysis

The molecular structure of BC-7013 is derived from pleuromutilin, characterized by a complex polycyclic framework with various functional groups that contribute to its antibacterial properties. Key features include:

  • Core Structure: The compound retains the core mutilin structure, which is essential for its interaction with bacterial ribosomes.
  • Functional Groups: Modifications at specific positions (e.g., C-14 side chain) enhance its binding affinity to the peptidyl transferase center of ribosomes, improving its efficacy against resistant strains .

Detailed structural analysis often employs X-ray crystallography or advanced NMR techniques to elucidate the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

BC-7013 participates in several chemical reactions that are critical for its function as an antibiotic:

  1. Binding to Ribosomal Sites: The primary reaction mechanism involves binding to the peptidyl transferase center on bacterial ribosomes, inhibiting protein synthesis by blocking access to the "A" site and "P" site .
  2. Hydrogen Bond Formation: Molecular docking studies indicate that BC-7013 forms hydrogen bonds with specific amino acid residues in the ribosome, which is essential for its high specificity and affinity .

These interactions are pivotal in determining the compound's antibacterial activity and resistance profile.

Mechanism of Action

BC-7013 exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: By binding to the peptidyl transferase center on bacterial ribosomes, BC-7013 disrupts the normal process of protein synthesis. This action prevents bacteria from producing essential proteins required for growth and replication.
  • Unique Binding Sites: Unlike other antibiotic classes, BC-7013 targets distinct sites on the ribosome, which may reduce cross-resistance with other antibiotics .

This mechanism highlights BC-7013's potential as a therapeutic agent against resistant bacterial strains.

Physical and Chemical Properties Analysis

BC-7013 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 533 g/mol.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined during characterization.

These properties influence its formulation for clinical use and affect its pharmacokinetics.

Applications

BC-7013 has significant potential applications in treating various bacterial infections:

  1. Topical Antibiotic: It is primarily being developed for topical application in treating uncomplicated skin infections caused by Gram-positive bacteria.
  2. Clinical Trials: The compound has progressed through early-phase clinical trials assessing its safety and efficacy compared to existing treatments .
  3. Research Tool: As a derivative of pleuromutilin, it serves as a valuable tool in research aimed at understanding antibiotic mechanisms and developing new therapies against resistant pathogens.
Historical Development and Context of Pleuromutilin-Based Antibiotics

Evolutionary Trajectory of Pleuromutilin Derivatives in Antimicrobial Research

Pleuromutilin, a tricyclic diterpenoid natural product, was first isolated in 1951 from the basidiomycete fungi Pleurotus mutilus (later reclassified as Clitopilus passeckerianus) and P. passeckerianus [1] [2] [6]. Early studies revealed its unique mechanism: selective inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This interaction disrupts tRNA positioning and peptide bond formation, exhibiting potent activity against Gram-positive bacteria and mycoplasmas [1] [6]. Despite its promising antibacterial properties, pleuromutilin itself had limited clinical utility due to poor pharmacokinetics and modest activity.

The 1970s–1990s witnessed the first generation of semi-synthetic derivatives optimized for veterinary use. Tiamulin (1979) and valnemulin (1999) incorporated thioether-linked side chains at the C14 position, significantly enhancing antibacterial potency and metabolic stability. These agents became staples for treating swine and poultry infections (e.g., Mycoplasma spp., Brachyspira spp.) but were unsuitable for human therapeutics due to cytochrome P450 inhibition and solubility issues [2] [3] [6]. The resurgence of interest in pleuromutilins in the early 2000s was driven by escalating antibiotic resistance. Retapamulin, developed by GlaxoSmithKline, became the first human-approved derivative in 2007. Its thioglycolic acid side chain with a tricyclic amine optimized topical efficacy but systemic exposure remained limited [2] [5] [10]. This era also saw advanced medicinal chemistry efforts focusing on:

  • Side chain diversification: Replacing the glycolic ester at C14 with sulfanylacetyl or rigid acylcarbamate linkers [2] [6].
  • Physicochemical optimization: Balancing lipophilicity and water solubility for systemic delivery [1] [6].
  • Spectrum expansion: Targeting ESKAPE pathogens and intracellular bacteria (e.g., Legionella, Chlamydia) [2] [9].

Table 1: Key Generations of Pleuromutilin Derivatives

GenerationTime PeriodRepresentative CompoundsPrimary Application
Natural Product1951PleuromutilinExperimental
1st Gen (Veterinary)1979–1999Tiamulin, ValnemulinSwine/poultry infections
2nd Gen (Human Topical)2007RetapamulinSkin infections (impetigo)
3rd Gen (Human Systemic)2010sLefamulin, BC-3781CABP, ABSSSI
Novel Derivatives2020sBC-7013, BC-3205Topical/systemic (under study)

BC-7013 Within the Pleuromutilin Class: Chronology of Discovery and Development

BC-7013 emerged from the research pipeline of Nabriva Therapeutics AG, a global leader in pleuromutilin innovation. It was designed as a topical agent alongside its orally available counterpart BC-3205 and systemic candidate BC-3781 (lefamulin) [2] [3] [6]. The development timeline reflects targeted optimization:

  • 2010–2012: Early-phase medicinal chemistry identified BC-7013 as a sulfanylacetyl derivative with a strategically modified C14 side chain. Its structure incorporated a basic tertiary amine group to enhance ribosomal binding affinity and bacterial membrane penetration while maintaining low systemic absorption [2] [7].
  • 2013: Preclinical studies confirmed potent activity against drug-resistant Gram-positive pathogens, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE), with MIC values ≤0.5 µg/mL [7] [10].
  • 2015: Phase I clinical trials commenced, emphasizing local tolerability and minimal systemic exposure [2]. Structural refinements over predecessors included:
  • A thioether linkage at C22 for enhanced chemical stability.
  • A polar terminus improving solubility in dermatological formulations.
  • Reduced molecular weight compared to retapamulin for deeper skin penetration [6] [10].

BC-7013 exemplifies structure-based rational design leveraging X-ray crystallography of pleuromutilin-ribosome complexes. Its side chain extends toward the P-site of the ribosomal PTC, sterically hindering tRNA accommodation more effectively than early derivatives [2] [6].

Comparative Analysis of BC-7013 and Predecessor Compounds

BC-7013 distinguishes itself from other pleuromutilins through targeted molecular modifications that enhance its topical antibacterial profile. Key comparisons include:

Chemical Structure

  • Retapamulin vs. BC-7013: Both feature thioether linkages, but BC-7013 replaces retapamulin’s tricyclic amine with a compact, ionizable tertiary amine. This reduces logP and enhances water solubility, facilitating formulation in aqueous gels [6] [10].
  • Lefamulin (BC-3781) vs. BC-7013: Lefamulin’s C14 extension includes a hydroxylated cyclohexylamine for systemic absorption. BC-7013 employs a shorter, non-cyclized side chain to minimize bioavailability, aligning with topical safety [1] [2].

Table 2: Structural and Activity Comparison of Key Pleuromutilins

CompoundSide Chain StructureKey ModificationsMIC₉₀ vs. MRSA (µg/mL)Primary Route
Pleuromutilin-OCOCH₂OHNatural glycolate4–8N/A
Tiamulin-SCH₂CO-NH-CH(CH₃)C(CH₃)₃Thioether + branched amine0.5–2Oral/IM
Retapamulin-SCH₂CO-NH-Thioether + tricyclic amine0.06–0.25Topical
BC-3781 (Lefamulin)-SCH₂CO-NH-Thioether + hydroxycyclohexylamine≤0.12IV/Oral
BC-7013-SCH₂CO-NH-Thioether + compact tertiary amine≤0.25Topical

Antibacterial Spectrum and Potency

  • Gram-positive coverage: BC-7013 demonstrates MIC values 4–8 fold lower than tiamulin against MRSA (0.03125–0.25 µg/mL vs. 0.5–2 µg/mL) and comparable to retapamulin. Its potency against Streptococcus agalactiae (MIC = 1 µg/mL) exceeds earlier veterinary agents [7] [10].
  • Biofilm penetration: Unlike retapamulin, BC-7013 significantly inhibits MRSA biofilm formation at sub-MIC concentrations (≤0.125 µg/mL), attributed to enhanced diffusion through extracellular polymeric matrices [8].
  • Resistance evasion: BC-7013 maintains activity against strains with cfr-mediated linezolid resistance (which affects PTC binding) due to its distinct interactions with 23S rRNA nucleotides A2503, U2504, and G2061 [2] [6].

Mechanism and Ribosomal Binding

Crystallographic analyses reveal conserved interactions for all pleuromutilins:

  • The tricyclic core occupies a hydrophobic pocket near the A-site.
  • The C21 keto group forms hydrogen bonds with G2061.
  • The C11 hydroxyl bonds to A2503 [2] [6].BC-7013’s unique efficacy arises from its side chain’s electrostatic interactions with U2585 of the P-site, more effectively displacing P-tRNA than valnemulin or retapamulin [6] [8].

Table 3: Binding Affinities and Key Ribosomal Interactions of Pleuromutilins

CompoundBinding Affinity (Kd, nM)Key Nucleotide InteractionsInhibition of P-tRNA Binding
Tiamulin15.8G2061, A2503, U2506Moderate
Retapamulin8.2G2061, A2503, U2504Strong
Lefamulin5.1G2061, A2503, U2585Very strong
BC-70134.3G2061, A2503, U2585, U2504Exceptional

BC-7013 represents a strategic evolution in pleuromutilin design—optimized for localized efficacy against resistant skin pathogens while avoiding systemic liabilities. Its development underscores the versatility of the pleuromutilin scaffold in addressing contemporary antimicrobial challenges [2] [6] [8].

Properties

CAS Number

1028291-66-8

Product Name

BC-7013

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[3-(hydroxymethyl)phenyl]sulfanylacetate

Molecular Formula

C29H40O5S

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C29H40O5S/c1-6-27(4)15-23(34-24(32)17-35-21-9-7-8-20(14-21)16-30)28(5)18(2)10-12-29(19(3)26(27)33)13-11-22(31)25(28)29/h6-9,14,18-19,23,25-26,30,33H,1,10-13,15-17H2,2-5H3/t18-,19+,23-,25+,26+,27-,28+,29+/m1/s1

InChI Key

KELRBTWVTDHIHS-KGTFJIFRSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Solubility

Soluble in DMSO

Synonyms

BC-7013; BC7013; BC 7013

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.